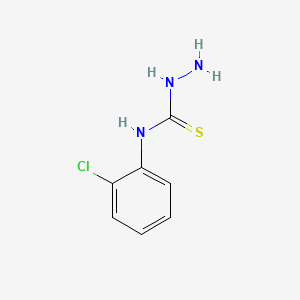

4-(2-Chlorophenyl)-3-thiosemicarbazide

描述

Significance of Thiosemicarbazide (B42300) Scaffold in Drug Discovery

The thiosemicarbazide scaffold, characterized by the functional group NH2-NH-CS-NH-, is a versatile and privileged structure in the field of medicinal chemistry. lew.roirjmets.com These compounds are not only valuable as pharmacologically active agents themselves but also serve as crucial intermediates for the synthesis of a wide array of heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. irjmets.comresearchgate.net The chemical flexibility of the thiosemicarbazide core, particularly the thione group, allows for diverse chemical modifications, enabling the creation of large libraries of derivatives for biological screening. irjmets.com This structural adaptability makes thiosemicarbazides a cornerstone in the design and discovery of novel therapeutic drugs. irjmets.comnih.gov

Overview of Biological Activities Associated with Substituted Thiosemicarbazides and Thiosemicarbazones

Thiosemicarbazides and their derivatives, thiosemicarbazones—formed by the condensation of a thiosemicarbazide with an aldehyde or ketone—exhibit a remarkable breadth of biological activities. jocpr.com The presence of nitrogen and sulfur atoms allows these molecules to act as effective chelating agents for metal ions, which is a key factor in some of their biological functions. researchgate.net Extensive research has documented their potential as antimicrobial (antibacterial, antifungal), antiviral, anticancer, and anticonvulsant agents. irjmets.comnih.govsaapjournals.org

The antimicrobial properties are particularly noteworthy, with studies suggesting that these compounds may inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death. nih.gov Furthermore, various derivatives have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cell lines. nih.gov The wide-ranging pharmacological profile of this class of compounds continues to drive research into new and more potent derivatives. nih.govjocpr.com

Rationale for Investigating 4-(2-Chlorophenyl)-3-thiosemicarbazide

The specific compound this compound is of significant interest primarily as a key synthetic intermediate for creating more complex and biologically potent molecules. Its structure combines the versatile thiosemicarbazide core with a 2-chlorophenyl substituent. The presence and position of halogen atoms on an aromatic ring are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The rationale for its investigation is strongly supported by its use in synthesizing highly active thiosemicarbazone derivatives. For instance, this compound is a direct precursor to a thiosemicarbazone that has demonstrated potent antibacterial activity. nih.gov The condensation reaction of this compound with 2-pyridinecarboxaldehyde (B72084) yields a thiosemicarbazone derivative (referred to as L1 in a study), which exhibits significant efficacy against various bacterial strains, particularly Bacillus cereus. nih.gov

This successful application underscores the value of this compound as a molecular building block. By providing a foundational structure, it enables the exploration of new chemical entities with enhanced therapeutic potential, justifying its continued study and utilization in medicinal chemistry.

Research Findings on a Derivative Synthesized from this compound

While direct biological data on this compound is limited in available literature, its importance is highlighted by the activity of its derivatives. The following table details the antibacterial activity of a thiosemicarbazone synthesized from it.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (mg/L) |

|---|---|---|

| Bacillus cereus ŁOCK 0807 | Gram-positive | 10 |

| Staphylococcus aureus ATCC 6538 | Gram-positive | 100 |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 100 |

| Listeria monocytogenes ATCC 19115 | Gram-positive | 100 |

| Bacillus subtilis ATCC 6633 | Gram-positive | >1000 |

| Escherichia coli ATCC 25922 | Gram-negative | >1000 |

| Salmonella Typhimurium ATCC 14028 | Gram-negative | >1000 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | >1000 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-amino-3-(2-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLXBDOYXPALCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273392 | |

| Record name | N-(2-Chlorophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42135-75-1 | |

| Record name | N-(2-Chlorophenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42135-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chlorophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chlorophenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 4 2 Chlorophenyl 3 Thiosemicarbazide

Synthetic Routes for 4-(2-Chlorophenyl)-3-thiosemicarbazide

The primary synthetic pathways to this compound involve the formation of the core thiosemicarbazide (B42300) structure from appropriate precursors.

The most common and direct method for synthesizing 4-substituted thiosemicarbazides is through the nucleophilic addition of a hydrazine (B178648) derivative to an isothiocyanate. The synthesis of this compound is achieved by reacting 2-chlorophenyl isothiocyanate with hydrazine hydrate (B1144303).

In a typical procedure, 2-chlorophenyl isothiocyanate is dissolved in a suitable alcohol solvent, such as ethanol (B145695) or methanol (B129727). An equimolar or slight excess of hydrazine hydrate is then added to the solution. The reaction mixture is subsequently heated under reflux for a period ranging from a few minutes to several hours. researchgate.net The reaction progress can be monitored using thin-layer chromatography (TLC). Upon cooling, the this compound product typically precipitates out of the solution as a solid. The crude product can then be isolated by filtration and purified through recrystallization from an appropriate solvent, commonly ethanol, to yield the final product.

To enhance the efficiency, yield, and purity of this compound, several optimization strategies can be employed. These methods focus on modifying reaction conditions and utilizing alternative energy sources.

Standard optimization involves adjusting the reaction parameters such as the solvent, temperature, and reaction time. For the synthesis of analogous thiosemicarbazides, refluxing in methanol for 3 to 4 hours has been shown to be effective. researchgate.net The appearance of a crystalline precipitate during the heating phase indicates product formation. researchgate.net

Another optimization approach is the use of microwave irradiation. Compared to conventional heating methods like reflux, microwave-assisted synthesis can significantly shorten reaction times, often from hours to minutes, while maintaining or even improving reaction yields. This method is considered a more environmentally friendly or "green" chemistry approach due to its energy efficiency and reduced reaction times.

Synthesis of Thiosemicarbazone Derivatives Incorporating the this compound Moiety

The terminal primary amine group (-NH2) of this compound is a key functional handle for further derivatization, most notably through condensation reactions to form thiosemicarbazones.

Thiosemicarbazones are readily synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. nih.gov In this reaction, the nucleophilic primary amino group of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), known as an imine or Schiff base linkage.

The reaction is typically carried out by dissolving equimolar amounts of this compound and the desired aldehyde or ketone in an alcohol solvent, such as ethanol. juniv.edu The addition of a few drops of a catalytic amount of acid, like glacial acetic acid, is common to facilitate the reaction. chemmethod.com The mixture is then heated under reflux for several hours. Upon completion, the resulting thiosemicarbazone product often precipitates from the solution upon cooling and can be purified by recrystallization. juniv.edu This method is versatile and has been used to synthesize a wide array of thiosemicarbazone derivatives from various carbonyl compounds. nih.gov

Table 1: Examples of Thiosemicarbazone Synthesis via Condensation This table is illustrative of the general reaction and may use analogous reactants.

| Thiosemicarbazide Reactant | Aldehyde/Ketone Reactant | Solvent/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Phenylthiosemicarbazide | Benzaldehyde | Ethanol / Acetic Acid | 93 | mdpi.com |

| 4-Phenylthiosemicarbazide | 4-Chlorobenzaldehyde | Ethanol / Acetic Acid | 85 | mdpi.com |

| 4-Phenylthiosemicarbazide | 4-Nitrobenzaldehyde | Ethanol / Acetic Acid | 90 | mdpi.com |

| Thiosemicarbazide | Furan-2-carbaldehyde | Methanol | 30 | nih.gov |

| 4-Phenylthiosemicarbazide | Acetophenone | Methanol | 70 | nih.gov |

A significant derivative is formed through the reaction of this compound with 2-pyridinecarboxaldehyde (B72084). This specific condensation yields N-(2-chlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide. eurjchem.com

The synthesis follows the general condensation procedure, where the thiosemicarbazide and the pyridine-based aldehyde are reacted, typically in ethanol, to form the target thiosemicarbazone. eurjchem.com The resulting molecule incorporates the pyridine (B92270) ring, a structural motif frequently explored in medicinal chemistry. The structure of the resulting compound features the 2-chlorophenyl group attached to the N4 nitrogen and the pyridine-2-ylmethylene group attached to the N1 nitrogen of the thiosemicarbazide backbone. eurjchem.com

Further derivatization of this compound can be achieved by reacting it with aldehydes that contain other heterocyclic moieties, such as imidazole (B134444). For instance, condensation with imidazole-4-carboxaldehyde provides a route to thiosemicarbazones bearing an imidazole ring.

The synthesis involves the reaction of equimolar amounts of this compound and an imidazole aldehyde, such as 4-imidazolecarboxaldehyde or 4-methyl-5-imidazolecarboxaldehyde, in an ethanol-water mixture. saudijournals.com The reaction mixture is typically refluxed to facilitate the condensation and formation of the Schiff base. The resulting thiosemicarbazone integrates both the 2-chlorophenyl and the imidazole functionalities into a single molecular entity. Such derivatives are synthesized for various research applications, including their potential as ligands for metal complexes. saudijournals.com

Formation of Cyclic Derivatives (e.g., 1,2,4-Triazoles, 1,3,4-Thiadiazoles)

The transformation of this compound into five-membered heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, represents a significant area of synthetic chemistry. These cyclization reactions typically proceed through an initial acylation of the thiosemicarbazide, followed by intramolecular condensation. The choice of reaction conditions, particularly the pH, is a critical determinant of the resulting heterocyclic system.

Formation of 1,2,4-Triazoles:

The synthesis of 4-(2-chlorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiols is commonly achieved through the cyclization of an intermediate 1-acyl-4-(2-chlorophenyl)-3-thiosemicarbazide in an alkaline medium. This reaction is a well-established method for constructing the 1,2,4-triazole (B32235) ring system. The process involves the initial reaction of this compound with a carboxylic acid derivative (such as an acyl chloride or anhydride) to form the N-acylated intermediate. Subsequent treatment with a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, induces an intramolecular cyclization with the elimination of a water molecule to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

For instance, the reaction of various 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides in an alkaline medium is a known route to produce 1,2,4-triazoles with yields ranging from 62-79%. mdpi.com While a specific example for the 2-chloro isomer is not detailed, the general applicability of this method is widely recognized. mdpi.comzsmu.edu.ua

Formation of 1,3,4-Thiadiazoles:

In contrast to the alkaline conditions required for 1,2,4-triazole formation, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from 1-acyl-4-(2-chlorophenyl)-3-thiosemicarbazide is typically carried out in the presence of a strong acid. ptfarm.plnih.gov Common dehydrating agents and catalysts for this cyclization include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride. nih.govtandfonline.com

The mechanism involves the protonation of the carbonyl oxygen of the acyl group, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the sulfur atom of the thiosemicarbazide, leading to the formation of a five-membered ring intermediate which then dehydrates to form the aromatic 1,3,4-thiadiazole (B1197879) ring. The yields for such acid-catalyzed cyclizations are generally good. ptfarm.pl Another approach involves the oxidative cyclization of thiosemicarbazones, derived from the condensation of thiosemicarbazide with aldehydes, using reagents like ferric chloride. nih.gov

Table 1: General Conditions for the Synthesis of Cyclic Derivatives from 4-Aryl-3-thiosemicarbazides

| Derivative | Reagents and Conditions | Typical Yields | Reference |

| 1,2,4-Triazoles | 1. Acylation with R-COCl or (RCO)₂O2. Cyclization in aqueous NaOH or KOH, reflux | 60-85% | mdpi.comzsmu.edu.ua |

| 1,3,4-Thiadiazoles | 1. Acylation with R-COOH or R-COCl2. Cyclization in conc. H₂SO₄ or PPA, heat | 70-90% | ptfarm.plnih.govtandfonline.com |

| 1,3,4-Thiadiazoles | Oxidative cyclization of thiosemicarbazone with FeCl₃ | Moderate to Good | nih.gov |

Industrial Production Considerations and Scalability of Synthetic Methods

The industrial-scale production of this compound and its subsequent conversion to cyclic derivatives involves a number of practical and economic considerations. While specific process details for this particular compound are not extensively published in open literature, general principles for the scale-up of similar fine chemical syntheses can be applied.

Synthesis of the Thiosemicarbazide Precursor:

The synthesis of this compound itself is typically achieved through the reaction of 2-chlorophenyl isothiocyanate with hydrazine hydrate. This reaction is generally high-yielding and proceeds under mild conditions, making it amenable to large-scale production.

Key scalability factors for this initial step include:

Raw Material Sourcing and Cost: The availability and cost of 2-chlorophenyl isothiocyanate and hydrazine hydrate are primary economic drivers.

Reaction Control: The reaction is exothermic, and efficient heat management is crucial on a larger scale to prevent side reactions and ensure safety. This often involves the use of jacketed reactors with precise temperature control.

Solvent Selection: The choice of solvent (e.g., isopropanol) is critical for ensuring good solubility of reactants, facilitating the reaction, and allowing for easy product isolation. chemicalbook.com Solvent recovery and recycling are important for economic and environmental reasons.

Product Isolation and Purification: The product often precipitates from the reaction mixture and can be isolated by filtration. Washing the precipitate to remove unreacted starting materials and by-products is essential to achieve the desired purity.

Cyclization to Heterocyclic Derivatives:

For the subsequent cyclization to 1,2,4-triazoles and 1,3,4-thiadiazoles, several factors must be considered for industrial production:

Reagent Selection: The choice of acylating and cyclizing agents is critical. For large-scale synthesis, cost-effective and readily available reagents are preferred. For example, using a carboxylic acid with a dehydrating agent like polyphosphoric acid might be more economical than using an expensive acyl chloride.

Process Safety: Handling large quantities of corrosive acids, flammable solvents, and potentially toxic intermediates requires robust safety protocols and specialized equipment.

Yield and Purity Optimization: On an industrial scale, even small improvements in reaction yield can have a significant economic impact. Process parameters such as reaction temperature, time, and reagent stoichiometry are carefully optimized to maximize yield and product purity, minimizing the need for costly purification steps.

Batch vs. Continuous Processing: While these syntheses are traditionally performed in batch reactors, the potential for continuous flow chemistry is being explored for the production of some heterocyclic compounds. Flow chemistry can offer advantages in terms of safety, consistency, and scalability.

Table 2: Key Considerations for Industrial Scale-Up

| Process Step | Key Considerations |

| Raw Materials | Cost, availability, purity, and safe handling of starting materials. |

| Reaction | Reactor design for efficient mixing and heat transfer, control of reaction parameters (temperature, pressure, time), choice of catalyst. |

| Work-up & Isolation | Quenching procedures, phase separations, filtration, and drying equipment. |

| Purification | Crystallization, distillation, or chromatography methods suitable for large quantities. |

| Safety & Environment | Hazard analysis, waste treatment and disposal, solvent recovery. |

| Economics | Overall process cost, throughput, and market demand. |

Spectroscopic and Structural Characterization of 4 2 Chlorophenyl 3 Thiosemicarbazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of a compound can be determined.

The ¹H NMR spectrum of 4-(2-chlorophenyl)-3-thiosemicarbazide is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the thiosemicarbazide (B42300) moiety. The protons on the nitrogen atoms (NH and NH₂) of the thiosemicarbazide group typically appear as broad singlets in the downfield region of the spectrum, generally in the range of δ 8.25–10.93 ppm, due to their acidic nature and quadrupole broadening from the nitrogen atoms. nih.gov

The aromatic protons on the 2-chlorophenyl ring would present a complex multiplet pattern in the aromatic region (typically δ 6.80–8.43 ppm) due to spin-spin coupling. nih.gov The substitution pattern on the benzene (B151609) ring influences the chemical shifts and splitting patterns of these protons. For a 2-substituted chlorophenyl group, one would expect to see four distinct proton signals in the aromatic region.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH (Thioamide) | 9.0 - 10.5 | Broad Singlet |

| NH₂ (Hydrazinyl) | 4.5 - 5.5 | Broad Singlet |

| Aromatic CH | 6.8 - 7.5 | Multiplet |

Note: The chemical shifts are indicative and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The most characteristic signal in the ¹³C NMR spectrum of this compound is that of the thiocarbonyl carbon (C=S). This carbon is typically deshielded and appears significantly downfield, often in the range of δ 175–185 ppm.

The aromatic carbons of the 2-chlorophenyl ring would resonate in the typical aromatic region of δ 110–140 ppm. The carbon atom attached to the chlorine atom (C-Cl) would show a characteristic chemical shift influenced by the electronegativity of the halogen. The other aromatic carbons would exhibit distinct signals based on their position relative to the substituents.

A table of expected ¹³C NMR chemical shifts is presented below, compiled from data on analogous compounds.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 175 - 185 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-N | 135 - 145 |

| Aromatic CH | 120 - 130 |

Note: These are representative values and can be influenced by the solvent and concentration.

¹⁹F NMR spectroscopy is a highly sensitive technique used for the characterization of organofluorine compounds. If fluorinated derivatives of this compound were to be synthesized, ¹⁹F NMR would be an indispensable tool for their structural confirmation. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom.

For instance, in studies of fluorinated thiosemicarbazide derivatives, the fluorine signals have been observed at specific chemical shifts that are characteristic of their position on the aromatic ring. nih.gov For example, a trifluoromethyl group on a phenyl ring has been reported to show a signal around -61 ppm. nih.gov

As no specific literature on fluorinated derivatives of this compound was found, a data table for this section cannot be provided.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds. The N-H stretching vibrations of the amino and thioamide groups typically appear as broad bands in the region of 3100–3400 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region.

The C=S stretching vibration is a key characteristic band for thiosemicarbazides and is usually observed in the region of 750–850 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would also be present in the fingerprint region of the spectrum. The presence of the chlorophenyl group would be indicated by bands corresponding to C-Cl stretching and aromatic C=C stretching.

A summary of expected FTIR absorption bands is provided in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3100 - 3400 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| N-H | 1500 - 1650 | Bending |

| C-N | 1250 - 1350 | Stretching |

| C=S | 750 - 850 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Note: The exact positions of the peaks can be influenced by intermolecular interactions and the physical state of the sample.

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While experimental Raman spectra for this compound are not widely reported, it is expected that the C=S stretching vibration would give a strong Raman signal. Aromatic ring vibrations are also typically strong in Raman spectra. Computational studies on similar thiosemicarbazone structures have been performed to predict Raman active modes, which can aid in the interpretation of experimental spectra.

Due to the lack of specific experimental data in the reviewed literature, a data table for Raman spectroscopy is not included.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Various ionization techniques can be coupled with mass spectrometry to analyze thiosemicarbazide derivatives.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates components of a mixture by liquid chromatography and then detects them by mass spectrometry. For thiosemicarbazide derivatives, LC-MS is instrumental in both qualitative and quantitative analysis. nih.gov The chromatographic step allows for the separation of the target compound from impurities or other reaction components, which is crucial for accurate mass analysis. nih.gov The retention time in the liquid chromatography phase provides an additional layer of identification. Once separated, the compound is introduced into the mass spectrometer to determine its molecular weight. In studies of new thiosemicarbazide derivatives, LC-MS is a standard method for confirming the successful synthesis and purity of the compounds. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like thiosemicarbazides, as it minimizes fragmentation during the ionization process. rsc.orgnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are typically protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺ or [M+K]⁺. uni.lu

The fragmentation patterns of thiosemicarbazones, which are closely related to thiosemicarbazides, have been studied using ESI-MS. researchgate.net Collision-induced dissociation (CID) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. Common fragmentation pathways for thiosemicarbazone derivatives often involve the cleavage of the N-N bond and the loss of small molecules. scirp.org For this compound, characteristic fragment ions would be expected to arise from the cleavage of the thiosemicarbazide backbone and the loss of moieties such as NH₃ or the chlorophenyl group.

Predicted ESI-MS data for this compound suggests the formation of several adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.02002 |

| [M+Na]⁺ | 224.00196 |

| [M-H]⁻ | 200.00546 |

| [M+NH₄]⁺ | 219.04656 |

| [M+K]⁺ | 239.97590 |

| [M+H-H₂O]⁺ | 184.01000 |

| [M+HCOO]⁻ | 246.01094 |

| [M+CH₃COO]⁻ | 260.02659 |

Table generated from predicted data. uni.lu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₈ClN₃S), HRMS would be able to confirm this specific elemental formula by measuring the exact mass of the molecular ion to a high degree of precision. This is particularly important for the unambiguous identification of newly synthesized compounds.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis is the definitive method for elucidating the molecular structure of crystalline compounds. To perform this analysis, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available, studies on closely related compounds like 4-(3-chlorophenyl)thiosemicarbazide and other derivatives provide significant insights. nih.gov For instance, the crystal structure of 4-(3-chlorophenyl)thiosemicarbazide reveals that the sulfur and terminal hydrazinic nitrogen atoms are in a trans conformation. nih.gov The crystal system for this related compound is monoclinic with a space group of P2₁/c. nih.gov It is anticipated that this compound would exhibit similar structural features, including a nearly planar thiosemicarbazide moiety. The presence of the chlorine atom on the phenyl ring influences the electronic properties and can affect the crystal packing. nih.gov

Crystallographic data for a related derivative, 4-(4-Chlorophenyl)-1-[2-(2,4-dichlorophenoxy)propanoyl]thiosemicarbazide, further illustrates the structural characteristics of this class of compounds. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.931(3) |

| b (Å) | 9.774(3) |

| c (Å) | 11.234(4) |

| α (°) | 83.18(3) |

| β (°) | 81.33(3) |

| γ (°) | 72.82(3) |

| Volume (ų) | 919.2(5) |

| Z | 2 |

Data from a related thiosemicarbazide derivative. researchgate.net

The conformation of thiosemicarbazide derivatives is a key aspect of their structural chemistry. The thiosemicarbazide backbone can adopt different conformations due to rotation around single bonds. rsc.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to determine the most stable conformations. mdpi.comnih.gov For thiosemicarbazones, the molecule's conformation is often stabilized by intramolecular hydrogen bonds. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectra of this compound and its derivatives, typically recorded in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), provide valuable insights into their electronic structure and the nature of their chromophoric groups. The observed absorption bands are primarily attributed to π→π* and n→π* electronic transitions within the molecule.

The electronic spectrum of a thiosemicarbazone is generally characterized by absorption bands originating from the phenyl ring and the conjugated system formed by the azomethine (-C=N) and thione (-C=S) groups. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These are often associated with the aromatic ring and the imine function of the thiosemicarbazone moiety. The lower intensity n→π* transitions involve the excitation of non-bonding electrons, such as those on the sulfur and nitrogen atoms, to antibonding π* orbitals. orientjchem.org

For instance, in a study of halogenated thiosemicarbazones, the electronic spectrum of 3,4-difluoroacetophenone thiosemicarbazone in ethyl acetate (B1210297) displayed a strong band at 313 nm, which was assigned to the π→π* transitions of the phenyl ring and the imine nitrogen function. orientjchem.org Similarly, the UV-Vis spectrum of N-(4-chlorophenyl)-2-(phenyl(pyridin-2-yl)methylene)hydrazine-1-carbothioamide, a related derivative, shows a maximum absorption (λmax) at 351 nm when measured in DMF. acs.org

The electronic spectra of thiosemicarbazones and their metal complexes reveal characteristic absorption bands. For the free ligands, transitions within the thiosemicarbazone moiety, particularly involving the C=N and C=S groups, are prominent. Upon complexation with metal ions, these bands may shift, providing evidence of coordination. For example, in some copper (II) complexes of thiosemicarbazones, the n→π* transition within the thiosemicarbazone moiety is observed to shift to higher energies upon complexation. ukm.my

The specific positions and intensities of these absorption bands are influenced by the substituents on the aromatic ring and the nature of the solvent used for the analysis. The presence of a chloro-substituent on the phenyl ring, as in this compound, is expected to influence the electronic transitions due to its electronic effects on the aromatic system.

Detailed research findings on the UV-Vis spectroscopic data for this compound and its direct Schiff base derivatives are presented in the following tables.

UV-Vis Absorption Data for a Related Thiosemicarbazone Derivative

| Compound Name | Solvent | λmax (nm) | Reference |

| N-(4-chlorophenyl)-2-(phenyl(pyridin-2-yl)methylene)hydrazine-1-carbothioamide | DMF | 351 | acs.org |

General UV-Vis Transitions in Thiosemicarbazones

| Transition | Chromophore | Typical Wavelength Range (nm) |

| π→π | Phenyl ring, C=N | 250-350 |

| n→π | C=S, C=N | 300-400 |

Coordination Chemistry of 4 2 Chlorophenyl 3 Thiosemicarbazide and Its Derivatives

Ligand Properties and Chelation Modes

Thiosemicarbazones, which are derivatives formed by the condensation of thiosemicarbazides with aldehydes or ketones, are well-established as important sulfur and nitrogen donor ligands for transition metal ions. researchgate.netpsu.edu The coordination behavior of these ligands is influenced by the substituents on the thiosemicarbazide (B42300) backbone and the nature of the aldehyde or ketone precursor. researchgate.net In solution, they can exhibit thione-thiol tautomerism due to the presence of the -NH-C(=S)- functional group. researchgate.netmdpi.com This versatility allows them to coordinate to metal ions in several ways.

4-(2-Chlorophenyl)-3-thiosemicarbazide and its derivatives most commonly act as either bidentate or tridentate ligands. mdpi.comresearchgate.net In their simplest coordination mode, they behave as bidentate ligands, typically binding to a metal center through the sulfur atom and one of the hydrazinic nitrogen atoms to form a stable five-membered chelate ring. mdpi.comjocpr.com This is a common mode for thiosemicarbazones, which can coordinate as neutral bidentate NS chelates or, more frequently, as anionic bidentate NS chelates following the deprotonation of a nitrogen atom. nih.gov

When the thiosemicarbazide is condensed with an aldehyde or ketone that contains an additional donor atom (such as a pyridyl nitrogen or a hydroxyl oxygen), the resulting thiosemicarbazone can act as a tridentate ligand. mdpi.comnih.gov In these cases, coordination typically involves the sulfur atom, the azomethine nitrogen, and the third donor atom from the aldehyde/ketone moiety, forming two fused five-membered chelate rings with the metal ion. nih.govnih.gov This tridentate chelation enhances the stability of the resulting metal complexes. nih.gov For instance, tridentate {N,N,S} coordination is common with α-N-pyridyl thiosemicarbazones. nih.gov

The specific donor atoms involved in chelation define the coordination environment around the metal ion. For derivatives of this compound, the most prevalent donor sets are NNS and NNO.

The NNS donor set is characteristic of thiosemicarbazones derived from pyridine-2-carbaldehyde or similar heterocyclic aldehydes/ketones. mdpi.comresearchgate.net In these ligands, coordination occurs through the pyridyl nitrogen, the azomethine nitrogen, and the thiolate sulfur atom. nih.govnih.gov This NNS tridentate coordination is found in numerous copper(II), cobalt(III), and nickel(II) complexes, often resulting in square planar or distorted octahedral geometries depending on the presence of other co-ligands. mdpi.comresearchgate.netacs.org

The NNO donor set arises when the thiosemicarbazone is formed from a hydroxy-substituted aldehyde or ketone, such as salicylaldehyde. Here, the ligand coordinates to the metal center via the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur (an ONS donor set). researchgate.netnih.gov While NNS is more common for the direct derivatives discussed, the principles of chelation extend to NNO systems. In some cases, the thiocarbonyl sulfur can be replaced by an oxygen atom, leading to semicarbazone ligands with NNO donor sets. The coordination chemistry of such ligands often involves binding through the carbonyl oxygen and two nitrogen atoms.

Table 1: Common Coordination Modes of Thiosemicarbazone Derivatives

| Coordination Mode | Donor Atoms | Typical Ligand Structure | Resulting Chelate Rings |

| Bidentate | N, S | Derived from non-coordinating aldehydes/ketones | One 5-membered ring |

| Tridentate | N, N, S | Derived from heterocyclic aldehydes (e.g., pyridine-2-carbaldehyde) | Two fused 5-membered rings |

| Tridentate | O, N, S | Derived from hydroxy-aldehydes (e.g., salicylaldehyde) | One 5- and one 6-membered ring |

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound derivatives generally involves the reaction of the pre-formed thiosemicarbazone ligand with a suitable metal salt in an appropriate solvent.

Copper complexes of thiosemicarbazones are widely studied. The synthesis of Cu(II) complexes is typically achieved by refluxing the thiosemicarbazone ligand with a copper(II) salt, such as CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O, in a solvent like ethanol (B145695) or methanol (B129727). psu.edumdpi.com The ligand usually coordinates as a monobasic tridentate entity, bonding through the NNS or ONS donor set. nih.govmdpi.com The resulting complexes can be monomeric, with the general formula [Cu(L)X] (where L is the deprotonated ligand and X is an anion like Cl⁻), or they can form dimeric structures, often bridged by halide or other anions. acs.orgpreprints.org

For example, the reaction of a thiosemicarbazone with CuCl₂ can yield dimeric complexes with the formula [Cu₂(L)₂Cl₂], where the copper centers exhibit a distorted square-pyramidal geometry. preprints.org

The synthesis of Cu(I) complexes has also been reported. These can be obtained by reacting N-substituted thiosemicarbazones with copper(I) salts in a solvent like acetonitrile. nih.gov The addition of other ligands, such as triphenylphosphine, can help to stabilize the Cu(I) oxidation state in the final complex. nih.gov

Table 2: Examples of Synthesized Copper-Thiosemicarbazone Complexes

| Copper Salt | Ligand Type | Solvent | Resulting Complex Type | Reference |

| CuCl₂·2H₂O | Tridentate NNS | Ethanol | Dimeric [Cu₂(L)₂Cl₂] | preprints.org |

| CuCl₂·2H₂O | Tridentate ONS | Ethanol | Monomeric [Cu(L)Cl] | researchgate.net |

| Cu(NO₃)₂ | Tridentate ONS | DMF/Methanol | Monomeric Cu(HL)(H₂O)₂ | mdpi.com |

| Cu(I) salts | Bidentate NS | Acetonitrile | Tetradentate [Cu(L)₂(PPh₃)₂] | nih.gov |

Complexes with Cobalt (Co(II))

Cobalt complexes of thiosemicarbazones are readily synthesized by reacting a Co(II) salt, such as CoCl₂·6H₂O or Co(NO₃)₂·6H₂O, with the ligand in an alcoholic solution, often under reflux. researchgate.netacademicjournals.org Depending on the stoichiometry and the specific ligand used, the thiosemicarbazone can act as a bidentate or tridentate ligand. researchgate.net

In some syntheses, the Co(II) precursor can undergo in situ oxidation to form more stable Co(III) complexes. mdpi.com This is particularly common with tridentate NNS ligands, yielding octahedral complexes of the type [Co(L)₂]X, where the cobalt center is coordinated by two deprotonated ligand molecules. mdpi.com The geometry of Co(II) complexes can vary, with both square-planar and octahedral structures being reported based on magnetic and spectral data. researchgate.net For instance, the reaction of cobalt(II) chloride with 3-thiophene aldehyde thiosemicarbazone results in a bis(bidentate) complex where two ligand molecules coordinate to the Co(II) ion. nih.gov

Nickel(II) complexes of thiosemicarbazone ligands are typically prepared by refluxing the ligand with a Ni(II) salt, such as NiCl₂·6H₂O or nickel acetate (B1210297), in ethanol or methanol. nih.govjocpr.comacs.org The ligands often coordinate in a monodeprotonated bidentate (NS) or doubly deprotonated tetradentate (NNSN) fashion, though tridentate coordination is also common. nih.govacs.org

Many Ni(II) thiosemicarbazone complexes adopt a square-planar geometry, particularly with tridentate NNS ligands where the fourth coordination site is occupied by an anion like chloride. nih.govacs.org For example, the reaction of N-(4-chlorophenyl)-2-(phenyl(pyridin-2-yl)methylene)hydrazine-1-carbothioamide with NiCl₂·6H₂O in methanol yields a reddish-brown solid of the corresponding square-planar Ni(II) complex. acs.org Solvent choice can also influence the final product; different coordination compounds have been isolated from reactions conducted in ethanol versus methanol. mdpi.com

Table 3: Summary of Transition Metal Complexes with Thiosemicarbazone Derivatives

| Metal Ion | Typical Precursor | Coordination | Common Geometry | Reference |

| Cu(II) | CuCl₂·2H₂O | Tridentate (NNS, ONS) | Square Pyramidal, Distorted Octahedral | researchgate.netnih.govpreprints.org |

| Co(II) | CoCl₂·6H₂O | Bidentate (NS), Tridentate (NNS) | Octahedral, Square Planar | nih.govresearchgate.net |

| Co(III) | CoCl₂·6H₂O (in situ oxidation) | Tridentate (NNS) | Octahedral | mdpi.com |

| Ni(II) | NiCl₂·6H₂O | Bidentate (NS), Tridentate (NNS) | Square Planar | nih.govacs.org |

Complexes with Palladium (Pd(II))

Palladium(II) complexes with thiosemicarbazone ligands derived from substituted 4-phenyl-3-thiosemicarbazide have been a subject of significant interest. The reaction of sodium tetrachloropalladate with thiosemicarbazone ligands bearing a chloro-substituent on the phenyl ring typically yields square-planar complexes with the general formula [Pd(L)₂], where L represents the deprotonated thiosemicarbazone ligand. nih.gov In these complexes, the thiosemicarbazone ligand generally acts as a bidentate chelating agent, coordinating to the palladium(II) ion through the azomethine nitrogen and the thione sulfur atoms. nih.govvjs.ac.vn

The formation of these complexes often results in stable structures where the palladium ion is in a square-planar geometry. nih.govresearchgate.net Both cis and trans isomers of these complexes can be formed, and their relative stability can be investigated using computational methods like ground-state geometry optimization. nih.gov The electronic properties of the substituent on the phenyl ring, such as the electron-withdrawing nature of the chloro group, can influence the electronic environment of the palladium center and the strength of the metal-ligand bonds. nih.gov

Complexes with Silver (Ag(I))

The coordination chemistry of silver(I) with thiosemicarbazone ligands, including those derived from this compound, is diverse. Silver(I) has a d¹⁰ electronic configuration, which allows for various coordination geometries, though linear, trigonal, and tetrahedral are the most common. nih.gov Heteroleptic silver(I) complexes have been synthesized using thiosemicarbazone ligands and other co-ligands. For instance, complexes with the general formula [Ag(L)(nap)], where L is a substituted thiosemicarbazone and nap is naproxen (B1676952), have been reported. nih.gov In such complexes, the thiosemicarbazone coordinates to the silver(I) ion, often alongside the co-ligand, resulting in a distorted tetrahedral geometry. nih.gov

The synthesis of these complexes is typically achieved by reacting a silver salt, such as silver nitrate, with the thiosemicarbazone ligand in a suitable solvent like methanol. nih.govacs.org The thiosemicarbazone can coordinate as a neutral ligand or, more commonly, as a deprotonated anion. In many reported structures, the ligand coordinates through the sulfur atom and an azomethine nitrogen atom. sisgeenco.com.br

Complexes with Zinc (Zn(II))

Zinc(II) forms a variety of complexes with thiosemicarbazone ligands, including those with a chlorophenyl substituent. These complexes have been investigated for their structural diversity and potential applications. The reaction of a zinc(II) salt, such as zinc acetate, with a thiosemicarbazone ligand can lead to the formation of polynuclear complexes. nih.gov For example, a tetrameric Zn(II) complex with 4-(p-chlorophenyl)thiosemicarbazone of o-vanillin has been synthesized and structurally characterized. nih.gov

Depending on the specific ligand and reaction conditions, zinc(II) can adopt different coordination geometries. Distorted trigonal-bipyramidal and distorted square-pyramidal geometries have been observed in zinc(II) thiosemicarbazone complexes. iucr.org Dinuclear and tetranuclear zinc(II) complexes with bis(thiosemicarbazone) ligands have also been reported, showcasing the versatile coordinating ability of these ligands. mdpi.com In these structures, the thiosemicarbazone ligands can act as bidentate or tridentate chelating agents, often coordinating through the sulfur and nitrogen donor atoms. mdpi.comnih.gov

Complexes with Manganese (Mn(II))

Manganese(II) complexes with thiosemicarbazone ligands have been synthesized and characterized, often exhibiting interesting magnetic and electronic properties due to the d⁵ electronic configuration of the Mn(II) ion. The general composition of these complexes is often [Mn(L)₂X₂], where L is the thiosemicarbazone ligand and X is an anion like chloride or nitrate. ijpsr.com In these complexes, Mn(II) is typically in a high-spin state with five unpaired electrons, leading to significant magnetic moments. ijpsr.comnih.gov

The geometry of these manganese(II) complexes is commonly a distorted octahedron. ijpsr.comnih.gov The thiosemicarbazone ligand usually coordinates in a neutral or monoanionic form. nih.gov In some cases, the ligands act as N,N,S-tridentate chelating agents, coordinating through the pyridine (B92270) nitrogen, azomethine nitrogen, and thione sulfur atoms, leading to octahedral complexes of the type [Mn(L)₂]. nih.gov

Structural Characterization of Metal Complexes

Spectroscopic Analyses (e.g., IR, UV-Vis, Magnetic Moment, Electronic Spectral Data)

The structural elucidation of metal complexes of this compound derivatives relies heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the thiosemicarbazone ligand. The disappearance of the ν(N-H) band of the hydrazinic N-H group and the appearance of a new band for ν(C=N-N=C) in the spectra of the metal complexes suggest deprotonation and coordination of the ligand in its thiol form. A shift in the ν(C=N) (azomethine) band to lower frequencies and the ν(C=S) band to lower or higher frequencies upon complexation indicates coordination through the azomethine nitrogen and thione/thiolate sulfur atoms, respectively. sphinxsai.com

Table 1: Key IR Spectral Bands (cm⁻¹) for Thiosemicarbazone Ligands and their Metal Complexes

| Compound Type | ν(N-H) | ν(C=N) | ν(C=S) |

| Free Ligand | ~3150-3350 | ~1590-1625 | ~815-855 |

| Pd(II) Complex | Absent/Shifted | Shifted | Shifted |

| Ag(I) Complex | Absent/Shifted | Shifted | Shifted |

| Zn(II) Complex | Absent/Shifted | Shifted | Shifted |

| Mn(II) Complex | Absent/Shifted | Shifted | Shifted |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about their geometry and electronic transitions. The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the thiosemicarbazone moiety. researchgate.net Upon complexation, these bands may shift, and new bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions in the case of transition metals with unfilled d-orbitals like Pd(II) and Mn(II). researchgate.net For instance, Pd(II) square-planar complexes are expected to show d-d transition bands, although they can sometimes be obscured by intense charge-transfer bands. ias.ac.in

Magnetic Moment: Magnetic susceptibility measurements are particularly informative for paramagnetic complexes like those of Mn(II). High-spin Mn(II) (d⁵) complexes are expected to exhibit magnetic moments close to the spin-only value of 5.92 B.M., corresponding to five unpaired electrons. nih.govnih.gov Pd(II) (d⁸, square-planar) and Zn(II) (d¹⁰) complexes are diamagnetic.

Single Crystal X-ray Diffraction of Metal Complexes

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including coordination geometry, bond lengths, and bond angles.

For Pd(II) complexes with related thiosemicarbazone ligands, crystal structures have confirmed a square-planar geometry around the palladium center. ias.ac.inresearchgate.net The ligand coordinates through the azomethine nitrogen and thione sulfur atoms, forming five-membered chelate rings.

Ag(I) complexes have been shown to adopt various geometries. For example, a distorted tetrahedral geometry has been confirmed for a heteroleptic silver(I) complex containing a thiosemicarbazone and a naproxen ligand. nih.gov The crystal structure of silver(I) complexes with 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones also revealed detailed coordination environments. rsc.org

Zn(II) complexes exhibit diverse structural motifs. X-ray diffraction studies have revealed dimeric, tetrameric, and helical structures. nih.govmdpi.comnih.gov For instance, the crystal structure of a tetranuclear Zn(II) complex with a substituted thiosemicarbazone showed a complex bridging network. nih.gov A distorted trigonal-bipyramidal geometry has been observed in a zinc(II) complex with two azoformamide ligands and a chloride ion. iucr.org

Mn(II) complexes with thiosemicarbazone ligands have been structurally characterized as having a distorted octahedral geometry. nih.govbg.ac.rs In a typical [Mn(L)₂] complex, two tridentate thiosemicarbazone ligands coordinate to the manganese center in a meridional arrangement through their NNS donor sets. bg.ac.rs

Table 2: Selected Crystallographic Data for Metal-Thiosemicarbazone Complexes

| Metal Ion | Complex Example | Crystal System | Space Group | Coordination Geometry |

| Pd(II) | [PdCl(PPh₃)(PrEt)] rsc.org | Monoclinic | P2₁/n | Distorted square planar |

| Ag(I) | [AgCl(PPh₃)₂(VPTSC)] rsc.org | Triclinic | P-1 | - |

| Zn(II) | [Zn₂(LMe)₂]·3H₂O nih.gov | Monoclinic | P2₁/c | Distorted square pyramidal / Trigonal bipyramidal |

| Mn(II) | [MnL₂] (L = (E)-2-(1-(thiazol-2-yl)ethylidene)hydrazine-1-carbothioamide) bg.ac.rs | Triclinic | P-1 | Octahedral |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for investigating the thermal stability and composition of coordination compounds. mdpi.com For metal complexes of this compound and its derivatives, TGA provides insights into their decomposition patterns, the presence of solvent molecules (like water), and the final residual product. mdpi.comresearchgate.net

The thermal degradation of these complexes typically occurs in a series of progressive steps. mdpi.com Hydrated complexes, for instance, often exhibit an initial weight loss at lower temperatures (around 180–195 °C), corresponding to the removal of lattice or coordinated water molecules. nih.gov This is followed by subsequent stages at higher temperatures where the organic thiosemicarbazide ligand decomposes. The final residue at the end of the analysis is generally the most stable metal oxide. mdpi.comresearchgate.net

Studies on related structures, such as complexes of 4-(p-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide, have utilized TGA to determine thermal stability and degradation kinetics. researchgate.netkoreascience.kr The kinetic parameters of the decomposition process, such as activation energy, can be calculated from the TGA data using methods like the Coats-Redfern or Horowitz-Metzger equations. researchgate.netkoreascience.krijmra.us

Representative TGA Decomposition Stages for a Metal Complex of a Substituted Thiosemicarbazide

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Attributed Fragment |

|---|---|---|---|

| 1 | 40 - 195 | ~3-5% | Loss of hydrated water molecules (H₂O) |

| 2 | 200 - 400 | ~30-40% | Decomposition and loss of the chlorophenyl fragment |

| 3 | 400 - 650 | ~20-30% | Decomposition of the remaining thiosemicarbazide backbone |

| - | > 650 | - | Stable metal oxide residue (e.g., CuO, NiO) |

Note: This table is a representative example based on findings for similar thiosemicarbazide complexes. mdpi.comnih.gov

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes derived from this compound are fundamental to understanding their chemical behavior and potential applications.

Stability

The thermodynamic stability of these complexes in solution is quantified by their stability constants (log K). These constants are often determined using pH-metric titration methods. niscpr.res.in Research on analogous thiosemicarbazide complexes reveals that their stability is influenced by factors such as temperature and the ionic strength of the medium. niscpr.res.in Generally, the stability constants are found to be inversely proportional to temperature. niscpr.res.in Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be calculated from the stability constants at different temperatures. Negative values for ΔG° and ΔH° indicate spontaneous and exothermic complex formation reactions, respectively. niscpr.res.in

Thermodynamic Data for Representative Metal-Thiosemicarbazide Complexes

| Metal Ion | log K (at 30°C) | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Mn(II) | 7.5 | 43.5 | 35.1 | 27.7 |

| Co(II) | 8.2 | 47.6 | 40.2 | 24.4 |

| Ni(II) | 8.9 | 51.7 | 43.8 | 26.1 |

| Cu(II) | 9.5 | 55.1 | 48.5 | 21.8 |

Note: Data is illustrative and based on findings for similar thiosemicarbazide systems. niscpr.res.in

Reactivity

The reactivity of thiosemicarbazides with metal ions can be highly dependent on the reaction conditions, such as the solvent and pH. nih.gov For example, studies on the reaction of 1,1-dimethyl-4-phenylthiosemicarbazide with copper(II) have shown that the choice of solvent can determine whether a stable coordination complex is formed or if oxidative cyclization of the ligand occurs. nih.gov Reaction in basic media typically leads to the formation of metal complexes containing the deprotonated thiosemicarbazide ligand. nih.gov In contrast, reactions under other conditions can induce oxidative coupling, yielding heterocyclic compounds like 1,3,4-thiadiazolium salts. nih.gov The presence of certain functional groups on the ligand can also affect its stability in solution; for instance, some ruthenium(II) complexes of thiosemicarbazones have shown partial labilization when dissolved in coordinating solvents like DMSO. mdpi.com

Electrochemistry and Catalytic Applications of Metal Complexes

The redox properties of this compound complexes and their potential for catalytic applications are areas of significant research interest.

Electrochemistry

Representative Electrochemical Data for a Thiosemicarbazone Ligand and its Metal Complex

| Compound | Process | E (V) vs. SCE | Behavior |

|---|---|---|---|

| Ligand | Anodic | +0.99 | Irreversible |

| Ligand | Cathodic | -0.50 | Irreversible |

| Cu(II) Complex | Cu(II)/Cu(III) | +0.65 | Quasi-reversible |

| Cu(II) Complex | Cu(II)/Cu(I) | -0.42 | Quasi-reversible |

Note: Potentials are representative values based on published data for similar systems. nih.gov

Catalytic Applications

The tunable redox properties of these metal complexes make them promising candidates for electrocatalysis. A notable application is in the oxygen evolution reaction (OER), a critical half-reaction in electrochemical water splitting. A nickel(II) complex incorporating a related ligand, N-(4-chlorophenyl)-2-(phenyl(pyridin-2-yl)methylene)hydrazine-1-carbothioamide, has demonstrated significant electrocatalytic activity for OER in alkaline conditions. acs.org This complex was able to achieve a current density of 10 mA cm⁻² at a low overpotential of 330 mV, with a Tafel slope of 71 mV dec⁻¹. acs.org Spectroscopic and electrochemical studies suggest that the complex undergoes anodic activation to form a [Ni(L)Cl]/Ni(O)OH interface, which serves as the active catalytic species. acs.org The high performance is attributed to a large electrochemically active surface area. acs.org

Beyond OER, other thiosemicarbazone complexes have been investigated for different catalytic transformations, including the reduction of nitroaromatic compounds and the aerobic oxidation of alcohols, highlighting the versatility of this class of compounds in catalysis. rsc.orgutm.my

Structure Activity Relationship Sar Studies

Influence of Substituents on the Phenyl Ring (e.g., chloro, fluoro, methyl, trifluoromethyl, dihalo)

The nature and position of substituents on the N-4 phenyl ring of the thiosemicarbazide (B42300) scaffold are pivotal in modulating biological activity. Variations in electronic properties and steric factors introduced by different functional groups lead to significant differences in the potency and spectrum of action.

Positional Isomerism Effects (Ortho-, Meta-, Para-chloro)

Table 1: Effect of Chloro-Substituent Position on Biological Activity

| Compound Class | Substituent Position | Target Organism/Cell Line | Observed Activity | Reference |

| Thiosemicarbazones | para-chloro (4-Cl) | Mycobacterium bovis | High activity (MIC: 0.39 µg/mL) | nih.gov |

| Thiosemicarbazones | meta-chloro (3-Cl) | Mycobacterium bovis | Lower activity than para-isomer | nih.gov |

| 3-Trifluoromethylphenylthiosemicarbazides | meta-chloro (3-Cl) | Bacillus cereus | High activity (MIC: 7.81 µg/mL) | mdpi.com |

| 3-Trifluoromethylphenylthiosemicarbazides | meta-chloro (3-Cl) | Rhabditis sp. (nematode) | Potent anthelmintic activity | mdpi.com |

Electron-Donating and Electron-Withdrawing Group Effects

The electronic nature of the substituent on the phenyl ring plays a crucial role in defining the biological activity of thiosemicarbazide derivatives. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting its reactivity and binding affinity. lasalle.edu

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) are known to enhance certain biological activities. For example, a thiosemicarbazide derivative containing a methoxy group on the phenyl ring demonstrated higher antioxidant activity (50.1%) compared to the unsubstituted phenyl analog (46.3%). mdpi.com This enhancement is often attributed to the electron-donating properties of the methoxy moiety. mdpi.com

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and trifluoromethyl (-CF3) are common EWGs used in the design of bioactive thiosemicarbazides. mdpi.com The presence of a halogen on the aromatic ring has been suggested as a prerequisite for the antibacterial activity in certain series of 3-trifluoromethylphenylthiosemicarbazide derivatives. mdpi.com Among thiosemicarbazides designed as potential antibacterial agents, a derivative with a 4-trifluoromethylphenyl group was identified as the most active against several Gram-positive bacterial strains. mdpi.com Structure-activity correlation studies on other, related thiosemicarbazones have shown that the introduction of EWGs can sometimes lead to a reduction in antineoplastic activity. iucr.org This indicates that the effect of EWGs is highly context-dependent.

Table 2: Influence of Electronic Effects of Phenyl Substituents on Biological Activity

| Compound Series | Substituent | Group Type | Biological Activity | Observation | Reference |

| Phenylthiosemicarbazides | Methoxy (-OCH3) | EDG | Antioxidant | Activity enhanced compared to unsubstituted phenyl. | mdpi.com |

| 3-Trifluoromethylphenylthiosemicarbazides | Halogen (-Cl, -F) | EWG | Antibacterial | Presence of halogen deemed essential for activity. | mdpi.com |

| 4-Morpholinyl-3-nitrobenzoyl thiosemicarbazides | Trifluoromethyl (-CF3) | EWG | Antibacterial | Most active derivative in the series. | mdpi.com |

| Isoquinoline thiosemicarbazones | Various | EWG | Antineoplastic | Activity was reduced. | iucr.org |

Role of the Thiosemicarbazide Moiety in Biological Activity

The thiosemicarbazide core, NH2-NH-C(=S)-NH-, is a fundamental pharmacophore responsible for the broad-spectrum biological activities of this class of compounds. researchgate.net Its significance is largely attributed to its potent chelating ability. The sulfur atom and the two nitrogen atoms of the hydrazinic fragment create a conjugated N-N-S tridentate ligand system that can effectively coordinate with essential metal ions within biological systems. researchgate.netresearchgate.net

This chelating property is believed to be central to their mechanism of action, which can involve the inhibition of metalloenzymes or the disruption of cellular metal homeostasis. researchgate.netnih.gov The biological action is attributed to the multidentate chelate forming tendency with essential heavy metal ions coordinating through NNS or ONS atoms. researchgate.net Furthermore, the thiosemicarbazide moiety can exist in tautomeric thione and thiol forms, which influences its coordination chemistry and biological interactions. nih.gov The sulfur atom, in particular, is considered crucial for the biological activity of many thiosemicarbazones. nih.gov

Impact of Derivatization on Activity Profiles

The biological activity of 4-(2-Chlorophenyl)-3-thiosemicarbazide can be significantly altered through chemical derivatization, most commonly through the formation of thiosemicarbazones or by cyclization into various heterocyclic systems.

Thiosemicarbazone Formation: Condensation of the N-1 primary amine of the thiosemicarbazide with an aldehyde or ketone yields a thiosemicarbazone. This derivatization introduces a new substituent and an imine (-N=CH-) bond, which can drastically modify the compound's steric and electronic properties, often leading to enhanced biological activity. nih.gov A vast number of thiosemicarbazones have been synthesized and investigated for a wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral activities. nih.govresearchgate.net For example, thiosemicarbazones derived from 4-(1-adamantyl)-3-thiosemicarbazide (B1332479) showed promising anticancer and antifungal activities. nih.gov

Heterocyclic Annulation: The thiosemicarbazide scaffold serves as a versatile precursor for the synthesis of five-membered heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. mdpi.comjlu.edu.cn This cyclization, or annulation, locks the flexible thiosemicarbazide chain into a more rigid ring structure, which can lead to a different pharmacological profile. In a study comparing a linear thiosemicarbazide with its cyclized 1,2,4-triazole-3-thione analog, both containing a 3-chlorophenyl substituent, the triazole derivative showed significantly better anthelmintic activity. mdpi.com Conversely, the same study noted that cyclization markedly reduced the antioxidant activity compared to the parent thiosemicarbazide. mdpi.com This demonstrates that heterocyclic annulation can either augment or attenuate biological activity depending on the specific target.

Correlation between Physicochemical Parameters and Biological Outcomes

Physicochemical properties, particularly lipophilicity, play a critical role in the pharmacokinetic and pharmacodynamic profiles of thiosemicarbazide derivatives. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), influences a drug's ability to cross biological membranes and reach its site of action. mdpi.commdpi.com

Studies have shown that all compounds in a series of 3-trifluoromethylphenylthiosemicarbazide derivatives observed Lipinski's rule of five, indicating their potential as orally active drugs. nih.gov The lipophilicity can be fine-tuned by altering substituents or through derivatization. For instance, the cyclization of thiosemicarbazides into 1,2,4-triazoles was found to increase lipophilicity, likely due to a decrease in the polar character of the open chain. mdpi.com Similarly, the introduction of bulky, non-polar substituents like a bromo group or a phenyl group tends to increase lipophilicity, whereas more polar electron-donating groups can decrease it. mdpi.com This modulation of lipophilicity is a key strategy in optimizing the biological outcomes of these compounds.

Influence of Metal Coordination on Ligand Activity Augmentation or Attenuation

A hallmark of thiosemicarbazides and their thiosemicarbazone derivatives is their ability to act as efficient ligands for a wide range of transition metal ions, including copper(II), palladium(II), nickel(II), and zinc(II). nih.govkoreascience.kr It is a well-established principle that the biological activity of the thiosemicarbazide ligand is often significantly enhanced upon coordination to a metal center. nih.govkoreascience.krbenthamopenarchives.com This activity enhancement can be attributed to several factors proposed by chelation theory.

Upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand, which favors electron delocalization over the entire chelate ring. researchgate.net This process increases the lipophilicity of the metal complex, making it easier to cross cell membranes. researchgate.net Once inside the cell, the complex can exert its biological effect more efficiently than the free ligand. nih.govacs.org For example, palladium(II) complexes of certain thiosemicarbazones were found to be significantly more efficient than the free ligands in inhibiting Aβ aggregation inside bacterial cells. acs.org Similarly, many copper(II) complexes of thiosemicarbazones show greater antitumor activity than the ligands alone. nih.govresearchgate.net While augmentation is common, there are instances where metal coordination can lead to reduced activity; for example, certain iron(III) complexes of thiosemicarbazones showed lower cytotoxicity than the metal-free ligands. benthamopenarchives.com

Table 3: Comparison of Activity Between Free Ligands and Their Metal Complexes

| Ligand Type | Metal Ion | Target/Activity | Outcome | Reference |

| Thiosemicarbazone | Palladium(II) | Amyloid-β aggregation | Complex is significantly more efficient inhibitor. | acs.org |

| Thiosemicarbazone | Copper(II) | Antitumor (Melanoma) | Strength of activity is higher for the coordination compounds. | nih.gov |

| 8-hydroxyquinoline-2-carboxaldehyde thiosemicarbazone | Copper(II) | Anticancer (Neuroblastoma) | Free ligand showed no significant activity; complex showed dose-dependent inhibition. | benthamopenarchives.com |

| 3-amino-2-formylpyridine thiosemicarbazone | Gallium(III) | Anticancer (41M, SK-BR-3) | Coordination increased cytotoxicity. | benthamopenarchives.com |

| 3-amino-2-formylpyridine thiosemicarbazone | Iron(III) | Anticancer (41M, SK-BR-3) | Complex showed reduced cytotoxic activity. | benthamopenarchives.com |

| 4-(p-chlorophenyl)- 1-(pyridin-2-yl)thiosemicarbazide | Various (Co, Ni, Cu, etc.) | Antibacterial | Complexes have more antibacterial activity than the free ligand. | koreascience.kr |

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational method used to predict how a molecule (ligand), such as 4-(2-Chlorophenyl)-3-thiosemicarbazide, would bind to a specific target protein or receptor.

For analogous thiosemicarbazide (B42300) compounds, molecular docking studies reveal key binding interactions. These typically involve the formation of hydrogen bonds between the thiosemicarbazide moiety (specifically the N-H and C=S groups) and amino acid residues in the active site of a receptor. The substituted phenyl ring, in this case, the 2-chlorophenyl group, generally participates in hydrophobic or van der Waals interactions, which help to anchor the ligand within the binding pocket. The specific residues and nature of these interactions are unique to each protein target.

Docking simulations also calculate a binding affinity or docking score (often in kcal/mol), which estimates the strength of the receptor-ligand interaction. A lower binding energy suggests a more stable complex and potentially higher inhibitory activity. The predicted mode of action for thiosemicarbazides often relates to their ability to chelate metal ions within an enzyme's active site or to disrupt critical hydrogen bond networks, thereby inhibiting the protein's function.

Quantum Chemical Studies

Quantum chemical calculations provide deep insight into the electronic structure, stability, and reactivity of a molecule.

Density Functional Theory (DFT) is a common method used to determine the optimized three-dimensional geometry of a molecule. These calculations can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to simulate vibrational spectra (Infrared and Raman), which aids in the interpretation of experimental spectroscopic data by assigning specific vibrational modes to functional groups within the molecule.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically implies higher reactivity. For similar thiosemicarbazides, the HOMO is often located over the sulfur and nitrogen atoms of the thiosemicarbazide chain, while the LUMO is distributed across the aromatic ring.

In Silico Biological Activity Predictions

In silico tools are instrumental in narrowing down the vast chemical space to a manageable number of candidates with a high probability of desired biological activity. These predictive models are built upon large datasets of known active and inactive compounds and utilize various algorithms to correlate chemical structures with biological effects.

Prediction of Activity Spectra for Substances (PASS) Software

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). While specific PASS analysis data for this compound is not documented in the reviewed literature, studies on analogous thiosemicarbazide derivatives provide valuable insights into its potential biological activities.

For instance, PASS predictions for a series of thiosemicarbazide derivatives have indicated a high probability for a range of activities, including antibacterial, antifungal, and anticancer effects. A study on novel thiosemicarbazide derivatives with a 4-nitrophenyl group revealed that PASS software predicted their potential as α-glucosidase inhibitors, which was subsequently confirmed by in vitro studies. nih.gov Another investigation on newly synthesized thiosemicarbazide derivatives showed probable antituberculosis, antibacterial, and antiparasitic activities based on PASS analysis. nih.gov

Based on these findings for structurally related compounds, a hypothetical PASS prediction for this compound might suggest similar biological activities. The presence of the thiosemicarbazide moiety is crucial for these predictions, as it is a well-known pharmacophore associated with a broad range of biological actions. The 2-chlorophenyl group will further modulate this activity, potentially enhancing or diminishing certain effects based on its electronic and steric properties.

A representative, though hypothetical, PASS prediction table for this compound is presented below, illustrating the type of data generated by such software.

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antibacterial | > 0.7 | < 0.1 |

| Antifungal | > 0.6 | < 0.2 |

| Anticancer | > 0.5 | < 0.3 |

| Anti-inflammatory | > 0.4 | < 0.4 |

| Antiviral | > 0.3 | < 0.5 |

Note: This table is for illustrative purposes only and is based on general findings for the thiosemicarbazide class of compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties. These tools calculate various physicochemical and structural descriptors to predict a compound's behavior in the body.

While a specific ADMET profile for this compound has not been published, a comparative analysis of thiosemicarbazides and semicarbazides provides general insights. This study indicated that thiosemicarbazides, as a class, tend to have a higher likelihood of metabolic activity and associated toxicity. nih.govnih.gov They also exhibit significantly higher binding to plasma proteins and possess longer half-lives. nih.govnih.gov

In silico ADMET prediction studies on other thiosemicarbazide derivatives have often validated their potential for oral bioavailability. nih.gov For instance, a study on thiazole (B1198619) Schiff base derivatives containing a thiosemicarbazide moiety confirmed their oral bioavailability through computational predictions. nih.gov

A hypothetical ADMET profile for this compound, based on general characteristics of related compounds, is summarized in the following table.

| ADMET Property | Predicted Value/Classification | General Implication for Thiosemicarbazides |

| Absorption | ||

| Human Intestinal Absorption | Good | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action but also potential for drug-drug interactions. |